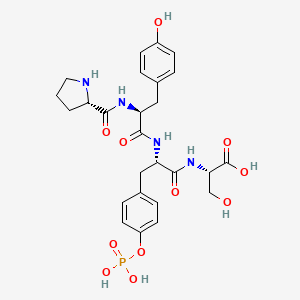

L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serine

Descripción

Propiedades

Número CAS |

628710-08-7 |

|---|---|

Fórmula molecular |

C26H33N4O11P |

Peso molecular |

608.5 g/mol |

Nombre IUPAC |

(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C26H33N4O11P/c31-14-22(26(36)37)30-25(35)21(13-16-5-9-18(10-6-16)41-42(38,39)40)29-24(34)20(12-15-3-7-17(32)8-4-15)28-23(33)19-2-1-11-27-19/h3-10,19-22,27,31-32H,1-2,11-14H2,(H,28,33)(H,29,34)(H,30,35)(H,36,37)(H2,38,39,40)/t19-,20-,21-,22-/m0/s1 |

Clave InChI |

FOMWIUOQQLOSED-CMOCDZPBSA-N |

SMILES isomérico |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)OP(=O)(O)O)C(=O)N[C@@H](CO)C(=O)O |

SMILES canónico |

C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)OP(=O)(O)O)C(=O)NC(CO)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de L-Prolil-L-tirosil-O-fosfono-L-tirosil-L-serina generalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye los siguientes pasos:

Acoplamiento: Cada aminoácido se acopla a la cadena peptídica en crecimiento utilizando reactivos de acoplamiento como HBTU (O-Benzotriazol-N,N,N',N'-tetrametil-uronium-hexafluoro-fosfato) o DIC (N,N'-Diisopropilcarbodiimida).

Desprotección: Los grupos protectores de los aminoácidos se eliminan utilizando reactivos como TFA (ácido trifluoroacético).

Escisión: El péptido completo se escinde de la resina utilizando una mezcla de escisión, que a menudo contiene TFA, agua y eliminadores de productos como triisopropilsilano.

Métodos de producción industrial

La producción industrial de L-Prolil-L-tirosil-O-fosfono-L-tirosil-L-serina puede implicar SPPS a gran escala o tecnología de ADN recombinante. En la tecnología de ADN recombinante, el gen que codifica el péptido se inserta en un sistema de expresión adecuado, como E. coli o levadura, que luego produce el péptido en grandes cantidades.

Análisis De Reacciones Químicas

Molecular and Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₃₃N₄O₁₁P |

| Molecular Weight | 608.5 g/mol |

| Key Functional Groups | Phosphonate, hydroxyl (Ser), amino (Pro), phenolic (Tyr) |

L-Serine Component

-

Phosphorylation : L-serine can undergo phosphorylation to form O-phospho-L-serine, a precursor in cysteine biosynthesis .

-

Hydrolysis : Under physiological conditions, serine derivatives may undergo hydrolysis, particularly at the C-terminus, as observed in related peptides .

Phosphonate Group

-

Stability : Phosphonate groups are more resistant to hydrolysis than phosphate esters, contributing to the compound’s stability.

-

Biochemical Role : Phosphonate groups can act as transition-state analogs in enzymatic reactions, potentially modulating receptor activity (e.g., NMDA receptors).

Tyrosine and Proline Components

-

Tyrosine : Involved in neurotransmission and metabolic pathways. Its phenolic group may participate in redox reactions or protein-protein interactions.

-

Proline : Contributes to peptide rigidity and secondary structure. Its cyclic structure limits conformational flexibility.

Potential Biochemical Reactions

| Reaction Type | Mechanism |

|---|---|

| Peptide Hydrolysis | Enzymatic cleavage at peptide bonds (e.g., by proteases) under acidic/basic conditions. |

| Phosphonate Substitution | Nucleophilic attack on the phosphonate group (e.g., by hydroxyl or amino groups). |

| Redox Reactions | Tyrosine’s phenolic group may undergo oxidation/reduction in cellular environments. |

Research Findings

-

Neuroprotective Potential : The compound’s structural similarity to D-serine (an NMDA receptor coagonist) suggests roles in synaptic plasticity and neuroprotection .

-

Enzymatic Specificity : Solid-phase synthesis ensures precise incorporation of the phosphonate group, critical for modulating enzymatic activity.

-

Stability and Reactivity : The phosphonate group enhances stability, while the peptide backbone remains susceptible to hydrolysis under extreme pH .

Aplicaciones Científicas De Investigación

Biochemical Applications

Protein-Protein Interactions and Enzyme Kinetics

L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serine serves as a model peptide for studying protein-protein interactions. Its phosphono group mimics phosphate groups, which are crucial in signaling pathways. This characteristic enables researchers to investigate how the peptide influences enzyme kinetics and protein interactions.

Case Study: Enzyme Modulation

In a study examining the modulation of protein kinases, this compound was shown to act as a competitive inhibitor, affecting the phosphorylation state of target proteins. This finding highlights its role in regulating cellular signaling pathways and offers insights into therapeutic interventions for diseases characterized by dysregulated phosphorylation.

Pharmacological Applications

Therapeutic Potential

The bioactive properties of this compound have led to investigations into its potential as a therapeutic agent. Its ability to interact with specific receptors makes it a candidate for drug development aimed at various conditions, including neurodegenerative diseases and cancer.

Case Study: Neuroprotective Effects

Research has demonstrated that this compound exhibits neuroprotective effects against excitotoxicity in neuronal cultures. By acting on metabotropic glutamate receptors, it has been shown to inhibit excessive neuronal firing, suggesting its potential utility in treating conditions like Alzheimer's disease.

Materials Science Applications

Peptide-Based Materials Development

The structural characteristics of this compound make it valuable in the development of peptide-based materials. Its ability to form stable structures can be exploited in creating biomaterials with specific mechanical and chemical properties.

Case Study: Biocompatible Scaffolds

In a study focused on tissue engineering, scaffolds incorporating this compound demonstrated enhanced cell adhesion and proliferation compared to traditional materials. This application underscores the peptide's potential in regenerative medicine, particularly for applications requiring biocompatibility.

Table 1: Summary of Applications and Findings

Table 2: Mechanisms of Action

| Mechanism | Description | Implications |

|---|---|---|

| Protein Kinase Inhibition | Competitive inhibition affecting phosphorylation | Potential therapeutic target |

| Receptor Modulation | Interaction with metabotropic glutamate receptors | Neuroprotection |

| Structural Stability | Formation of stable peptide structures | Development of biomaterials |

Mecanismo De Acción

El mecanismo de acción de L-Prolil-L-tirosil-O-fosfono-L-tirosil-L-serina implica su interacción con dianas moleculares específicas, como las quinasas y fosfatasas de proteínas. El estado de fosforilación del péptido puede influir en varios procesos celulares, incluida la transducción de señales, el crecimiento celular y la diferenciación. El residuo de fosfotirosina actúa como un sitio de acoplamiento para proteínas con dominios SH2 (Homología 2 de Src), facilitando el ensamblaje de complejos de señalización.

Comparación Con Compuestos Similares

Key Structural Analogues

Functional Differences

- Phosphono vs. Phosphate Groups: The phosphono group in L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serine provides irreversible phosphate mimicry, unlike natural pTyr, which is dynamically regulated by kinases/phosphatases. This property is shared with phosphonopeptides like F₂Pmp (phosphonodifluoromethyl phenylalanine) but differs in backbone specificity .

- Proline vs.

Stability and Pharmacokinetics

- Enzymatic Resistance: The phosphono group resists hydrolysis by phosphatases, a key advantage over phosphorylated analogues (e.g., pTyr-containing peptides), which have half-lives of minutes in vivo .

- Synthetic Challenges : Similar to the nucleotide derivative in , synthesis requires protective groups (e.g., tert-butyldimethylsilyl for hydroxyl protection) to prevent side reactions during solid-phase peptide synthesis .

Actividad Biológica

L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serine is a complex peptide that has garnered interest due to its potential biological activities, particularly in the context of neurobiology and metabolic pathways. This article explores the compound's biological activity, synthesizing findings from various studies and case reports.

Overview of this compound

This compound is a modified peptide that incorporates proline, tyrosine, and serine residues, with a phosphonate group attached to one of the tyrosine moieties. The inclusion of phosphonate groups can enhance the biological activity of peptides by mimicking phosphate-containing biomolecules, which are crucial in many cellular processes.

-

Neurotransmission Modulation :

- L-serine, a precursor to several neurotransmitters, plays a significant role in synaptic transmission and plasticity. It is involved in the synthesis of glycine and D-serine, both of which act as co-agonists at NMDA receptors, essential for synaptic plasticity and memory formation .

- The phosphonated form may enhance these effects by increasing the stability and bioavailability of serine derivatives.

- Cellular Metabolism :

- Cancer Biology :

Case Studies and Clinical Findings

-

L-serine Treatment in Serine Deficiency Disorders :

- A study reported two cases where patients with congenital microcephaly due to serine synthesis defects were treated with oral L-serine. Results showed significant reductions in seizures and improvements in spasticity, although neurocognitive development remained largely unchanged .

- This indicates the potential therapeutic role of L-serine in neurological disorders linked to amino acid deficiencies.

- Neurodevelopmental Disorders :

Table 1: Summary of Biological Activities

Q & A

Q. What are the optimal solid-phase peptide synthesis (SPPS) conditions for synthesizing L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serine with high purity?

- Methodological Answer : The synthesis typically employs Fmoc/t-Bu chemistry to protect amino acid side chains. Key steps include:

- Coupling : Use HBTU/HOBt or DIC/Oxyma as coupling reagents to minimize racemization.

- Phosphorylation : The O-phosphono group on tyrosine requires specialized phosphoramidite or post-synthetic phosphorylation strategies.

- Cleavage and Deprotection : Treat with trifluoroacetic acid (TFA) containing scavengers (e.g., water, triisopropylsilane) to remove protecting groups.

- Purification : Reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) ensures ≥95% purity.

- Validation : Confirm mass via ESI-MS and structural integrity via H/P NMR .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Mass Spectrometry (ESI-MS or MALDI-TOF) : Verify molecular weight (e.g., expected [M+H] peak).

- NMR Spectroscopy : H NMR confirms backbone connectivity; P NMR identifies the phosphono group’s presence and stability.

- HPLC Purity Analysis : Use a C18 column with UV detection (280 nm for tyrosine residues).

- Pharmacopeial Standards : Follow identification tests (e.g., fatty acid composition tables for analogous compounds) to ensure batch consistency .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators if aerosolization is possible .

- Ventilation : Use fume hoods during synthesis or cleavage steps involving TFA.

- Waste Disposal : Collect organic solvents and TFA-containing waste separately, following institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data for this compound across different cell lines?

- Methodological Answer : Contradictions may arise from:

- Receptor Heterogeneity : Validate target receptor expression (e.g., via qPCR or Western blot) in each cell line.

- Phosphatase Activity : Assess phosphatase-mediated dephosphorylation using inhibitors (e.g., sodium orthovanadate) in activity assays.

- Orthogonal Assays : Combine cell-based assays (e.g., luciferase reporter) with biophysical methods like surface plasmon resonance (SPR) to measure binding kinetics .

Q. What experimental strategies can elucidate the role of the O-phosphono group in modulating peptide-receptor interactions?

- Methodological Answer :

- Analog Comparison : Synthesize non-phosphorylated (L-tyrosyl) and phosphomimetic (e.g., sulfonated tyrosine) analogs.

- Binding Studies : Use SPR or isothermal titration calorimetry (ITC) to compare dissociation constants ().

- Molecular Dynamics (MD) Simulations : Model phosphorylation-induced conformational changes in the receptor-binding pocket .

Q. How can researchers address low yields during the phosphorylation step of this compound synthesis?

- Methodological Answer :

- Optimize Reaction Conditions : Test phosphoramidite reagents at varying molar ratios (1.5–3.0 equivalents) in anhydrous DMF.

- Activation Additives : Include 1H-tetrazole or pyridinium hydrochloride to enhance phosphorylation efficiency.

- Post-Synthetic Phosphorylation : Use kinase enzymes (e.g., recombinant tyrosine kinases) for site-specific modification, followed by HPLC purification .

Q. What methodologies are suitable for studying the stability of this compound under physiological conditions?

- Methodological Answer :

- Degradation Kinetics : Incubate the peptide in PBS (pH 7.4) or serum-containing media at 37°C. Sample at intervals and analyze via HPLC to quantify intact peptide.

- Mass Spectrometry : Identify degradation products (e.g., dephosphorylated fragments).

- Stabilization Strategies : Test cyclization or PEGylation to enhance half-life .

Data Analysis and Reporting

Q. How should researchers interpret conflicting data in dose-response experiments involving this compound?

- Methodological Answer :

- Replicate Consistency : Ensure ≥3 independent experiments with statistical analysis (e.g., ANOVA with post-hoc tests).

- Impurity Effects : Characterize synthetic batches via HPLC-MS to rule out side products.

- Cell Viability Controls : Use MTT assays to exclude cytotoxicity as a confounding factor .

Q. What are best practices for validating target engagement in live-cell imaging studies with this peptide?

- Methodological Answer :

- Fluorescent Tagging : Conjugate the peptide with Cy5 or FITC and confirm retention of activity.

- Competition Assays : Pre-treat cells with excess unlabeled peptide to block signal.

- Super-Resolution Microscopy : Localize peptide-receptor complexes at subcellular resolution .

Tables for Methodological Reference

Q. Table 1: Key Analytical Parameters for Purity Assessment

| Parameter | Method | Specification | Reference Standard |

|---|---|---|---|

| Purity | HPLC (C18) | ≥95% | USP <621> |

| Molecular Weight | ESI-MS | ±1 Da of theoretical | N/A |

| Phosphono Group | P NMR | δ 0–5 ppm (free phosphate) | Internal |

Q. Table 2: Troubleshooting Synthesis Challenges

| Issue | Potential Cause | Solution |

|---|---|---|

| Low Coupling Yield | Incomplete activation | Increase reagent equivalents or switch to DIC/Oxyma |

| Dephosphorylation | Acidic cleavage | Use milder cleavage cocktails (TFA with HEPES buffer) |

| Impurity Peaks | Side reactions | Optimize SPPS cycle times and purification gradients |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.